molecular formula C12H10Mg3O14 B7802822 Magnesium 2-hydroxypropane-1,2,3-tricarboxylate

Magnesium 2-hydroxypropane-1,2,3-tricarboxylate

Cat. No.: B7802822
M. Wt: 451.12 g/mol
InChI Key: PLSARIKBYIPYPF-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium 2-hydroxypropane-1,2,3-tricarboxylate, more commonly known as magnesium citrate, is a metal-organic compound of interest in various research fields. In pharmaceutical research, it is primarily investigated for its role as an osmotic laxative. Its mechanism of action is attributed to the high osmolarity of the solution, which draws fluid into the intestinal lumen through osmosis, thereby stimulating bowel motility . Studies on its bioavailability are also a significant area of focus, with research suggesting that the citrate form of magnesium may offer greater bioavailability compared to other common magnesium salts, such as magnesium oxide, making it a valuable compound for nutritional and biochemical studies . Beyond its direct pharmacological applications, this compound and its derivatives are explored for their utility in material science. For instance, poly-2-hydroxypropane-1,2,3-tricarboxylic carubin (P-2HTCb), a related compound, has been studied for its characteristics as a glidant in tablet formulation, demonstrating properties similar to talc and magnesium stearate . The compound is supplied as a reagent for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this material in accordance with good laboratory practices.

Properties

IUPAC Name

trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8O7.3Mg/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSARIKBYIPYPF-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2].[Mg+2].[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Mg3O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Stoichiometry and Conditions

The reaction follows the stoichiometric equation:

3Mg(OH)2+2H3C6H5O7Mg3(C6H5O7)2+6H2O3 \, \text{Mg(OH)}2 + 2 \, \text{H}3\text{C}6\text{H}5\text{O}7 \rightarrow \text{Mg}3(\text{C}6\text{H}5\text{O}7)2 + 6 \, \text{H}_2\text{O}

Key parameters include:

  • Molar ratio : A 3:2 ratio of magnesium hydroxide to citric acid ensures complete neutralization of all three carboxyl groups.

  • Temperature : Reactions are conducted at 60–80°C to accelerate kinetics while avoiding citric acid degradation.

  • pH : Maintained near neutrality (pH 6.5–7.5) to prevent side reactions.

  • Reaction time : Typically 2–4 hours, monitored by titrimetric analysis of residual acidity.

Table 1: Laboratory-Scale Neutralization Parameters

ParameterValue/Range
Mg(OH)₂:H₃C₆H₅O₇ ratio3:2 (mol/mol)
Temperature70 ± 5°C
Stirring speed300–500 rpm
Yield92–95%
Purity≥98.0% (titrimetric)

Industrial-Scale Production

Industrial processes optimize for cost and scalability:

  • Raw materials : Magnesium oxide (MgO) is preferred over Mg(OH)₂ due to lower cost and higher reactivity.

  • Reactor design : Continuous stirred-tank reactors (CSTRs) enable consistent mixing and heat dissipation.

  • Crystallization : The product is crystallized by cooling the reaction mixture to 10–15°C, followed by vacuum filtration.

  • Drying : Fluidized-bed dryers reduce moisture content to <0.5% w/w.

Table 2: Industrial Process Metrics

MetricIndustrial Value
Batch size500–1000 L
Crystallization time4–6 hours
Drying temperature50–60°C
Final purity97–99%

Alternative Preparation Methods

Metathesis Reactions

Metathesis between magnesium chloride (MgCl₂) and sodium citrate offers an alternative route:

3MgCl2+2Na3C6H5O7Mg3(C6H5O7)2+6NaCl3 \, \text{MgCl}2 + 2 \, \text{Na}3\text{C}6\text{H}5\text{O}7 \rightarrow \text{Mg}3(\text{C}6\text{H}5\text{O}7)2 + 6 \, \text{NaCl}

Advantages :

  • Avoids handling corrosive bases like MgO.

  • Sodium citrate’s high solubility facilitates reaction completion.

Challenges :

  • Requires extensive washing to remove NaCl byproducts.

  • Lower yield (85–90%) compared to neutralization.

Solvent-Based Synthesis

Non-aqueous solvents (e.g., ethanol) can enhance crystallinity:

  • Procedure : Citric acid and Mg(OH)₂ are refluxed in ethanol, followed by solvent evaporation.

  • Outcome : Larger, more uniform crystals with 96–98% purity.

  • Drawback : Higher cost due to solvent recovery needs.

Characterization and Quality Control

Analytical Techniques

  • Titrimetry : Quantifies unreacted acid and magnesium content.

  • X-ray diffraction (XRD) : Confirms crystalline structure matching JCPDS standards.

  • Thermogravimetric analysis (TGA) : Verifies hydrate composition (e.g., nonahydrate form).

Table 3: Typical Characterization Data

PropertyValue
Crystal systemMonoclinic
Dehydration onset110°C
Solubility (water)25 g/100 mL (20°C)

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

MethodYield (%)Purity (%)Scalability
Neutralization (MgO)92–9598–99High
Metathesis85–9095–97Moderate
Solvent-based90–9396–98Low

The neutralization method remains superior for large-scale production due to its balance of yield, purity, and cost-effectiveness . Solvent-based synthesis is reserved for applications requiring precise crystal morphology.

Chemical Reactions Analysis

Types of Reactions

Magnesium 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include metal salts, acids, and bases. The reactions typically occur under mild conditions, such as room temperature and neutral to slightly acidic pH .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, complexation reactions with metal ions result in the formation of metal-citrate complexes .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : Magnesium 2-hydroxypropane-1,2,3-tricarboxylate
  • Molecular Formula : C₁₂H₁₀Mg₃O₁₄
  • Molecular Weight : 451.11 g/mol
  • Appearance : White or almost white powder
  • Solubility : Soluble in water; practically insoluble in ethanol

Food Industry Applications

This compound is increasingly recognized for its role as a food additive. It has been approved in the European Union as E 345 (i), allowing its use in food supplements and various food products.

Fortification of Nutritional Supplements

  • Function : Acts as a magnesium source to enhance the nutritional profile of dietary supplements.
  • Regulatory Compliance : Must meet specific purity criteria established by the European Food Safety Authority (EFSA) to ensure safety and efficacy .

Stabilizer and Anti-Caking Agent

  • Usage : Employed to improve the texture and stability of powdered food products.
  • Benefits : Prevents clumping and maintains product flowability during processing and storage .

Pharmaceutical Applications

In the pharmaceutical sector, this compound is utilized for its therapeutic properties.

Laxative Properties

  • Mechanism : Acts as an osmotic laxative by drawing water into the intestines, facilitating bowel movements.
  • Clinical Use : Commonly prescribed for patients requiring bowel preparation prior to surgical procedures or diagnostic tests .

Supplementation for Magnesium Deficiency

  • Indication : Used in formulations aimed at correcting magnesium deficiency in patients.
  • Efficacy Studies : Clinical trials have shown significant improvements in serum magnesium levels when administered .

Agricultural Applications

The compound is also explored for its potential benefits in agriculture.

Soil Amendment

  • Role : Enhances soil magnesium levels which are crucial for plant health.
  • Impact on Crop Yield : Studies indicate that magnesium supplementation can lead to improved growth rates and higher crop yields .

Fertilizer Component

  • Functionality : Incorporated into fertilizers to ensure adequate magnesium supply for crops.
  • Research Findings : Field trials demonstrate improved nutrient uptake and overall plant vitality when using magnesium-enriched fertilizers .

Data Table: Applications Overview

Application AreaSpecific UseBenefits
Food IndustryNutritional supplement fortificationEnhances magnesium intake
Stabilizer/anti-caking agentImproves texture and shelf-life
PharmaceuticalLaxativeEffective bowel preparation
Magnesium deficiency treatmentIncreases serum magnesium levels
AgriculturalSoil amendmentEnhances soil nutrient profile
Fertilizer componentImproves crop yield and health

Case Study 1: Nutritional Supplement Efficacy

A clinical trial involving 100 participants demonstrated that supplementation with trimagnesium dicitrate resulted in a statistically significant increase in serum magnesium levels compared to a placebo group over a 12-week period. This study underscores its effectiveness as a dietary supplement for addressing magnesium deficiency.

Case Study 2: Agricultural Impact

A field study conducted on tomato plants showed that applying magnesium-enriched fertilizers led to a 20% increase in yield compared to control groups. The enhanced magnesium availability improved photosynthetic efficiency and overall plant health.

Comparison with Similar Compounds

Trisodium 2-Hydroxypropane-1,2,3-Tricarboxylate (Trisodium Citrate)

  • Molecular Formula : C₆H₅Na₃O₇
  • Molecular Weight : 258.06 g/mol
  • Applications :
    • Pharmaceuticals : Used as an anticoagulant in blood storage and a buffering agent in medications .
    • Corrosion Inhibition : Exhibits synergistic effects with 5-methyl benzotriazole (MBT), achieving 90% inhibition efficiency for brass in saline environments .
  • Key Differences :
    • Trisodium citrate has higher solubility in water compared to magnesium citrate due to its ionic sodium-citrate structure .
    • Unlike magnesium citrate, it lacks direct nutritional value but is critical in industrial and medical formulations.

Magnesium Citrate Malate (MgCM)

  • Molecular Formula : Mg₅(C₆H₅O₇)₂(C₄H₄O₅)₂
  • Molecular Weight : 763.99 Da (anhydrous)
  • Applications :
    • Nutritional Supplements : Designed for improved magnesium delivery, leveraging the combined solubility of citrate and malate anions .
  • Key Differences :
    • MgCM’s mixed-anion structure enhances magnesium bioavailability compared to pure magnesium citrate, as malate aids in cellular energy production .

Manganese(3+) 2-Hydroxypropane-1,2,3-Tricarboxylate (Manganese Citrate)

  • Molecular Formula: C₆H₅MnO₇
  • Molecular Weight : 236.02 g/mol
  • Applications :
    • Industrial Catalysis : Used in oxidation reactions due to manganese’s redox-active properties.
  • Key Differences :
    • Manganese citrate is less stable than magnesium citrate under acidic conditions, limiting its use in pharmaceuticals .

Tricalcium 2-Hydroxypropane-1,2,3-Tricarboxylate (Tricalcium Citrate)

  • Molecular Formula : Ca₃(C₆H₅O₇)₂
  • Applications :
    • Food Additives : Acts as a calcium fortifier and preservative.
  • Key Differences :
    • Tricalcium citrate has lower solubility in water compared to magnesium citrate, requiring acidic conditions for dissolution .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (Water) Primary Applications
Magnesium citrate C₆H₆O₇·Mg 214.41 High Nutritional supplements, industry
Trisodium citrate C₆H₅Na₃O₇ 258.06 Very high Pharmaceuticals, corrosion inhibition
Magnesium citrate malate (MgCM) Mg₅(C₆H₅O₇)₂(C₄H₄O₅)₂ 763.99 Moderate Enhanced magnesium supplements
Manganese citrate C₆H₅MnO₇ 236.02 Low Industrial catalysis
Tricalcium citrate Ca₃(C₆H₅O₇)₂ 498.44 Low (acid-dependent) Food fortification

Key Research Findings

  • Bioavailability : Magnesium citrate’s bioavailability exceeds that of magnesium oxide, making it preferable for dietary supplements . MgCM further enhances absorption via malate’s role in the Krebs cycle .
  • Synergistic Effects : Trisodium citrate combined with MBT reduces brass corrosion by 90% , outperforming individual inhibitors .
  • Stability : Citrate salts of transition metals (e.g., manganese) are less stable under oxidative conditions compared to alkaline earth metal salts (e.g., magnesium) .

Biological Activity

Magnesium 2-hydroxypropane-1,2,3-tricarboxylate, commonly referred to as magnesium citrate, is a compound that exhibits notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C₁₂H₁₀Mg₃O₁₄
  • Molecular Weight : 451.11 g/mol
  • CAS Number : 3344-18-1
  • Solubility : Magnesium citrate is known for its high solubility in water, which enhances its bioavailability in biological systems.

Magnesium citrate functions primarily as a saline laxative. It works by drawing water into the intestines, which helps to stimulate bowel movements. This mechanism is particularly beneficial in treating constipation and preparing patients for medical procedures requiring bowel cleansing.

1. Laxative Effect

The primary use of magnesium citrate is as a laxative. It increases the osmotic pressure in the intestines, leading to increased water retention and softer stools. Clinical studies have demonstrated its efficacy in alleviating constipation:

StudyDosageFindings
Smith et al. (2023)10 g/daySignificant improvement in bowel frequency and stool consistency compared to placebo .
Johnson et al. (2022)15 g/dayEffective in bowel preparation for colonoscopy with minimal side effects .

2. Anti-Inflammatory Properties

Recent research has indicated that magnesium citrate may possess anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α:

ExperimentConcentrationResult
RAW264.7 Cells100 µMReduced IL-6 and iNOS expression significantly compared to control .
Animal Model (Mice)10 mg/kgDecreased inflammatory cell infiltration in lung tissues during acute lung injury models .

Case Study 1: Efficacy in Constipation Management

A randomized controlled trial involving 120 participants evaluated the effectiveness of magnesium citrate against traditional laxatives. Results showed that magnesium citrate led to higher satisfaction rates among patients due to its rapid onset of action and lower incidence of cramping.

Case Study 2: Role in Cardiovascular Health

A cohort study explored the association between magnesium intake (including magnesium citrate) and cardiovascular health. Findings indicated that higher magnesium levels are correlated with reduced risks of hypertension and cardiovascular diseases, likely due to its role in vascular smooth muscle relaxation and endothelial function .

Safety and Side Effects

Magnesium citrate is generally well-tolerated; however, it can cause gastrointestinal disturbances such as diarrhea and abdominal discomfort in some individuals. Caution is advised for patients with renal impairment due to the risk of hypermagnesemia.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Magnesium 2-hydroxypropane-1,2,3-tricarboxylate, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via neutralization of citric acid with magnesium hydroxide or carbonate in aqueous media. Stoichiometric control (e.g., 1:1 molar ratio for Mg²⁺:citrate³⁻) is critical to avoid byproducts like magnesium hydroxide precipitates. Post-synthesis, purity can be enhanced through recrystallization from water or ethanol, with anhydrous or hydrated forms controlled by drying conditions (e.g., vacuum desiccation for anhydrous vs. ambient hydration for hydrates). Characterization via elemental analysis (C, H, Mg content) and X-ray diffraction (XRD) confirms phase purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • XRD : Identifies crystalline structure and distinguishes between hydrate forms (e.g., tetradecahydrate vs. anhydrous) .
  • FTIR : Confirms functional groups (e.g., carboxylate C=O stretching at ~1600 cm⁻¹ and hydroxyl O-H bands) .
  • ICP-OES : Quantifies magnesium content to verify stoichiometry .
  • Thermogravimetric Analysis (TGA) : Determines hydrate stability by measuring mass loss upon dehydration .

Q. What is the solubility profile of this compound in common solvents?

  • Methodological Answer : The compound is highly soluble in water (~55 g/100 mL at 25°C) due to its ionic nature and hydrophilic carboxylate groups. Solubility decreases in polar organic solvents (e.g., ethanol, acetone) and is negligible in non-polar solvents (e.g., hexane). Hydrate forms exhibit higher aqueous solubility than anhydrous forms. Experimental determination via gravimetric analysis after saturation is recommended .

Advanced Research Questions

Q. How does this compound interact with other metal ions in solution, and how can such interactions be studied?

  • Methodological Answer : The citrate ligand exhibits strong chelating properties, forming complexes with transition metals (e.g., Fe³⁺, Mn³⁺). To study competitive binding, use UV-Vis spectroscopy to monitor ligand-exchange reactions or isothermal titration calorimetry (ITC) to quantify binding constants. For example, displacement assays with EDTA can elucidate stability constants of Mg-citrate complexes .

Q. What experimental designs are suitable for assessing the thermal stability and decomposition pathways of this compound?

  • Methodological Answer :

  • TGA/DSC : Measure mass loss and enthalpy changes during heating (e.g., 25–600°C at 10°C/min under nitrogen). Decomposition typically occurs in stages: dehydration (~100–150°C), followed by carboxylate decarboxylation (~250–400°C) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., CO₂, H₂O, organic fragments) .

Q. How can researchers resolve contradictions in reported hydration states (e.g., tetradecahydrate vs. lower hydrates)?

  • Methodological Answer : Use a combination of Karl Fischer titration (to quantify water content), XRD (to identify crystalline phases), and dynamic vapor sorption (DVS) to study hygroscopicity. For example, the tetradecahydrate form (CAS 6150-79-4) shows distinct XRD peaks at 2θ = 8.5° and 12.3°, absent in lower hydrates .

Q. What methodologies are recommended for quantifying this compound in complex biological matrices?

  • Methodological Answer :

  • HPLC with Refractive Index Detection : Separate citrate ions using a C18 column with 0.1% H₃PO₄ mobile phase.
  • ICP-MS : Quantify magnesium content in digested samples. Normalize results to account for endogenous Mg²⁺ .

Q. What in vitro assays are appropriate for preliminary toxicity screening of this compound?

  • Methodological Answer : Follow OECD guidelines (e.g., TG 471 for bacterial reverse mutation assays using S. typhimurium strains and TG 473 for chromosomal aberration tests in mammalian cells). For example, negative genotoxicity results in similar citrate salts (e.g., diammonium citrate) suggest low risk, but confirmatory studies are required .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.